2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate
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Overview
Description
2,2,2-Trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate is a chemical compound that features a trifluoroethyl group, a hydroxyethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate typically involves the reaction of 2,2,2-trifluoroethanol with a suitable ester or acid chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
2,2,2-Trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The piperazine ring may interact with receptors or enzymes, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylbenzene: Contains a trifluoroethyl group attached to a benzene ring.
2,2,2-Trifluoroethanol: A simpler compound with a trifluoroethyl group and a hydroxyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Used as a trifluoroethylating agent in organic synthesis
Uniqueness
2,2,2-Trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate is unique due to the combination of its trifluoroethyl group, hydroxyethyl group, and piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
102517-14-6 |
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Molecular Formula |
C13H23F3N2O3 |
Molecular Weight |
312.33 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate |
InChI |
InChI=1S/C13H23F3N2O3/c1-10(12(20)21-9-13(14,15)16)7-18-4-3-17(5-6-19)8-11(18)2/h10-11,19H,3-9H2,1-2H3 |
InChI Key |
ZTXVHGWIXYXYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC(C)C(=O)OCC(F)(F)F)CCO |
Origin of Product |
United States |
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